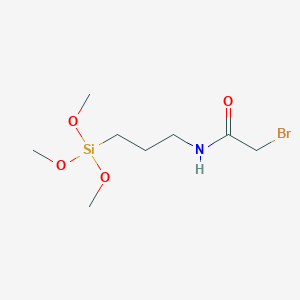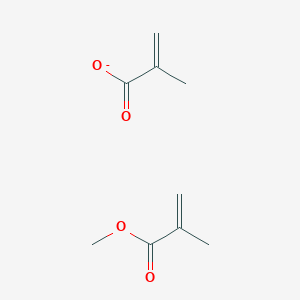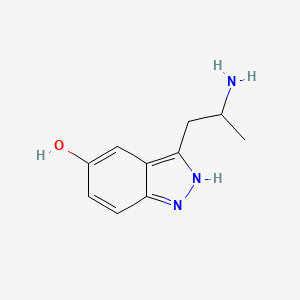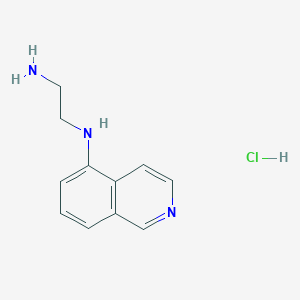
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
描述
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine: is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzene ring substituted with two amine groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine typically involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholin-4-yl-propyl)amine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
相似化合物的比较
- 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,3-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,2-diamine
Comparison: this compound is unique due to the specific positioning of the amine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
属性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-2-4-13(5-3-12)15-6-1-7-16-8-10-17-11-9-16/h2-5,15H,1,6-11,14H2 |
InChI 键 |
SSGNTACICQYKFJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC2=CC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8615472.png)







![2-(1-Bromoethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B8615542.png)

![4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8615550.png)


![6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8615575.png)
